Carbosulfan

Description

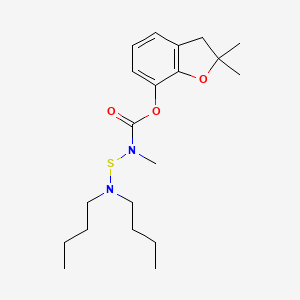

This compound is a member of 1-benzofurans and a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide, an agrochemical and a nematicide.

This compound is a synthetic 1-benzofuran compound and carbamate acetylcholinesterase inhibitor and skin sensitizer that is used as a pesticide. It is characterized as a toxic and nonpersistent orange-yellow or brown viscous liquid, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

RN given refers to cpd with unspecified thio moieties

structure given in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S |

Source

|

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023950 |

Source

|

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1] |

Source

|

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000031 [mmHg] |

Source

|

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55285-14-8 |

Source

|

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55285-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbosulfan [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055285148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl [(dibutylamino)thio]methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1DGN4AK6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mode of Action of Carbosulfan on Acetylcholinesterase

This technical guide provides a comprehensive overview of the mode of action of this compound, a carbamate insecticide, on its primary target, the enzyme acetylcholinesterase (AChE). The document details the mechanism of inhibition, presents relevant quantitative data, outlines experimental protocols for studying this interaction, and includes visualizations of key pathways and workflows.

Introduction

1.1 this compound

This compound is a broad-spectrum carbamate insecticide, acaricide, and nematicide used to control a variety of soil and foliar pests.[1][2] Structurally, it is a derivative of carbofuran, characterized as a brown, viscous liquid.[1][3] this compound itself is considered a pro-insecticide, as it undergoes metabolic activation in vivo to its more potent metabolite, carbofuran, through the cleavage of the N-S bond.[1][4] Like other carbamate insecticides, its primary mode of action is the inhibition of acetylcholinesterase.[2][3][4]

1.2 Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous systems of both insects and mammals.[5] It is located at neuromuscular junctions and cholinergic synapses.[6] The primary function of AChE is to catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][6] This rapid degradation of ACh is essential for terminating the nerve impulse and allowing the postsynaptic membrane to repolarize, preparing it for the next signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which can lead to paralysis and death in insects.[7]

Mechanism of Acetylcholinesterase Inhibition

The toxicological effect of this compound and other carbamate insecticides is achieved through the inhibition of AChE.[8][9] This inhibition is a multi-step process that, while potent, is characteristically reversible, distinguishing it from the irreversible inhibition caused by organophosphate pesticides.[8][10][11]

2.1 Carbamoylation of the AChE Active Site

The inhibition mechanism involves the carbamoylation of a serine hydroxyl group located within the active site of the AChE enzyme.[10] this compound, or its metabolite carbofuran, acts as a substrate analog for acetylcholine. The process can be described as follows:

-

Formation of a Reversible Complex: The carbamate inhibitor (I) first binds to the active site of the enzyme (E) to form a non-covalent, reversible Michaelis-Menten-like complex (EI).[12]

-

Carbamoylation: Within this complex, the carbamate undergoes hydrolysis. The carbamoyl moiety is transferred to the serine residue in the active site, forming a carbamoylated enzyme (E-carbamoylated). This step displaces the leaving group (the alcohol or phenol portion of the carbamate).

-

Inhibition: The resulting carbamoylated enzyme is catalytically inactive or has significantly reduced activity, preventing it from hydrolyzing acetylcholine.

2.2 Reversible Nature of Inhibition

Unlike the stable phosphorylated enzyme formed by organophosphates, the carbamoylated enzyme is relatively unstable and can undergo spontaneous hydrolysis.[10][11] This decarbamoylation process regenerates the active enzyme, although at a much slower rate than the deacetylation that occurs with the natural substrate, acetylcholine.[11] The relatively rapid reactivation of the enzyme is why carbamate poisoning is generally less severe and of shorter duration than organophosphate poisoning.[10]

The overall inhibition and reactivation process can be summarized by the following scheme:

E + I ⇌ EI → E-carbamoylated + Leaving Group ↓ (slow hydrolysis) E + Carbamate Moiety

dot

References

- 1. This compound | C20H32N2O3S | CID 41384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: OMS 3022) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 4.3 this compound (145)/carbofuran (096)(R) [fao.org]

- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate - Wikipedia [en.wikipedia.org]

- 9. Mode of action of carbamate.pptx [slideshare.net]

- 10. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physicochemical Properties of Technical Grade Carbosulfan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade carbosulfan. The information is presented to facilitate research, development, and risk assessment of this broad-spectrum carbamate insecticide. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical methods. Mandatory visualizations of metabolic pathways and experimental workflows are included to further elucidate the behavior and analysis of this compound.

Chemical Identity and Physical Properties

Technical grade this compound is a viscous brown liquid.[1][2][3][4] It is characterized by a slight sulfurous or phenolic odor.[5][6]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,3-dihydro-2,2-dimethyl-7-benzofuranyl --INVALID-LINK--carbamate[1] |

| CAS Number | 55285-14-8[1] |

| Molecular Formula | C20H32N2O3S[7][8] |

| Molecular Weight | 380.54 g/mol [7][8] |

| Canonical SMILES | CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C[1] |

| InChIKey | JLQUFIHWVLZVTJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of Technical Grade this compound

| Property | Value | Reference |

| Physical State | Viscous brown liquid | [1][2][3][4] |

| Melting Point | < 25 °C | [7][9] |

| Boiling Point | Approximately 124-128 °C; thermally unstable and degradation occurs at 219.5 °C.[7][10][11] | [7][10][12] |

| Vapor Pressure | 3.1 x 10⁻⁵ Pa (2.3 x 10⁻⁷ mmHg) at 20-25 °C | [7][13] |

| Density | 1.056 g/cm³ at 20 °C | [7][14] |

| Solubility in Water | 0.11 - 0.3 mg/L at 20-25 °C[5][7][14] | [5][7][14] |

| Solubility in Organic Solvents | Miscible with xylene, hexane, chloroform, dichloromethane, methanol, and acetone.[2][3] | [2][3] |

| Octanol-Water Partition Coefficient (log Kow) | 5.4 - 7.42 | [13][14] |

| Flash Point | 96 °C (closed cup) | [7][15] |

Stability and Degradation

This compound is unstable and decomposes slowly at room temperature.[2][3] Its stability is significantly influenced by pH.

-

Hydrolysis: this compound is rapidly hydrolyzed under acidic conditions. The half-life (DT50) at 25°C is approximately 0.2 hours at pH 5, 11.4 hours at pH 7, and 173.3 hours (about 7 days) at pH 9.[16][17] Hydrolysis primarily leads to the formation of carbofuran.[16][18]

-

Photolysis: In aqueous solutions, this compound degrades with a half-life of about 1.4 days at pH 7 when exposed to sunlight, mainly forming carbofuran and dibutylamine.[18]

-

Thermal Stability: The compound is thermally unstable, with decomposition occurring at 219.5°C.[11] Studies have shown that storage at elevated temperatures (54 ± 2°C) can lead to significant degradation and the formation of the toxic impurity carbofuran.[19]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).

Melting Point Determination (Capillary Method)

This method is suitable for substances that can be powdered. For viscous liquids like this compound, the determination is often reported as below ambient temperature if it does not solidify.

-

Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and is completely liquid are recorded as the melting range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample is dry and representative of the technical grade material.

-

If the sample can be solidified, introduce a small amount into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to a temperature approximately 10°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle disappears. This range is the melting point. For a substance like this compound that is liquid at room temperature, it would be cooled to determine its freezing point, which is equivalent to its melting point.

-

Vapor Pressure Determination (Knudsen Effusion Method)

This method is suitable for determining the low vapor pressure of pesticides.

-

Principle: The rate of mass loss of a substance effusing through a small orifice in a Knudsen cell under vacuum is measured at a constant temperature. The vapor pressure is then calculated from this rate.

-

Apparatus: Vapor pressure analyzer with a Knudsen effusion cell, vacuum system, microbalance, temperature controller.

-

Procedure:

-

A small amount of the this compound sample (approximately 0.5 mg) is placed into the Knudsen effusion cell.

-

The cell is placed in the analyzer, and the system is evacuated to a high vacuum.

-

The sample is heated to and maintained at a constant temperature.

-

The mass loss over time is continuously recorded by the microbalance.

-

The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the area of the effusion orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molecular weight of the substance.

-

Water Solubility (Column Elution Method - OECD 105)

This method is appropriate for poorly soluble compounds like this compound.

-

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is analyzed until it reaches a plateau, which represents the water solubility.

-

Apparatus: Glass column, inert support material (e.g., glass wool, silica gel), pump for constant water flow, analytical instrument for concentration measurement (e.g., HPLC).

-

Procedure:

-

Coat the inert support material with the this compound sample.

-

Pack the coated material into the glass column.

-

Pump distilled water through the column at a low, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction using a suitable analytical method (e.g., HPLC-UV).

-

Continue the elution until the measured concentration in consecutive fractions is constant, indicating that saturation has been reached. This constant concentration is the water solubility.

-

Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This method is used to determine the log Kow for substances with values in the range of -2 to 4, though it can be extended.

-

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured.

-

Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC).

-

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Add appropriate volumes of the n-octanol stock solution and water (pre-saturated with n-octanol) to a centrifuge tube.

-

Shake the tube for a sufficient time to allow for equilibrium to be established (e.g., 24 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as log Kow.

-

Mandatory Visualizations

Metabolic Pathway of this compound

This compound acts as a pro-insecticide, being metabolized to the more potent cholinesterase inhibitor, carbofuran. The primary metabolic transformations involve cleavage of the N-S bond and subsequent oxidation.

Mechanism of Action: Cholinesterase Inhibition

This compound and its primary metabolite, carbofuran, are carbamate insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation.

Experimental Workflow: Residue Analysis in Soil

This diagram outlines a typical workflow for the analysis of this compound and its major metabolite, carbofuran, in soil samples.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. medlink.com [medlink.com]

- 4. 4.3 this compound (145)/carbofuran (096)(R) [fao.org]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. fao.org [fao.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. mt.com [mt.com]

- 14. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. oecd.org [oecd.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. library.canberra.edu.au [library.canberra.edu.au]

- 19. azom.com [azom.com]

Carbosulfan's Transformation: An In-depth Technical Guide to its Degradation into Carbofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological degradation pathway of the insecticide carbosulfan to its primary and more toxic metabolite, carbofuran. The document details the mechanisms of transformation, influential environmental factors, and the kinetics of this critical conversion. It is intended to serve as a vital resource for researchers in environmental science, toxicology, and agrochemistry, as well as professionals involved in the development and risk assessment of pesticides.

Introduction

This compound, a broad-spectrum carbamate insecticide, is widely utilized in agriculture to control a variety of insect pests.[1] However, its environmental and toxicological profile is intrinsically linked to its degradation into carbofuran, a compound with significantly higher toxicity.[2] Understanding the pathways and kinetics of this transformation is paramount for assessing the environmental fate and potential risks associated with this compound use. This guide synthesizes current scientific knowledge on the degradation of this compound to carbofuran, providing detailed experimental protocols and quantitative data to support further research and regulatory evaluation.

The Degradation Pathway: From this compound to Carbofuran

The primary mechanism for the conversion of this compound to carbofuran is the cleavage of the N-S (carbamyl N-S) bond.[3] This process can occur through both abiotic and biotic pathways, with hydrolysis being a key abiotic driver.

Abiotic Degradation:

The hydrolysis of this compound is significantly influenced by pH.[4] The reaction is generally faster in acidic and alkaline conditions compared to neutral pH.[4][5] In acidic environments, the degradation is promoted by the hydronium ion and is described as a protonation-intermolecular rearrangement reaction rather than a simple hydrolysis.[3] Under alkaline conditions, hydrolysis also proceeds, leading to the formation of carbofuran and dibutylamine.[6]

Biotic Degradation:

Microorganisms in soil and water play a crucial role in the degradation of this compound.[7][8] Soil suspensions containing microorganisms acclimatized to this compound or carbofuran show accelerated hydrolysis of this compound.[7] This indicates the involvement of microbial enzymes in breaking the N-S bond.

Following its formation, carbofuran itself undergoes further degradation. The major metabolic pathway for carbofuran involves hydroxylation at the C-3 position to form 3-hydroxycarbofuran, which is then oxidized to 3-ketocarbofuran.[9] Both of these metabolites are also of toxicological concern.[10] Further degradation can lead to the formation of phenolic compounds.[4][9]

Below is a diagram illustrating the core degradation pathway from this compound to its major metabolites.

Quantitative Data on this compound Degradation

The rate of this compound degradation is typically quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. This parameter is highly variable and depends on the environmental matrix and conditions.

| Matrix | pH | Temperature (°C) | Half-life (t½) in days | Reference |

| Water | 5 | Not Specified | 0.008 (0.2 hours) | [4] |

| Water | 7 | Not Specified | 0.475 (11.4 hours) | [4] |

| Water | 9 | Not Specified | 0.758 (18.2 hours) | [4] |

| Water (Neutral) | 7.18 - 7.51 | Not Specified | 7.18 - 7.51 | [5] |

| Water (Acidic) | <7 | Not Specified | 5.70 - 6.29 | [5] |

| Water (Alkaline) | >7 | Not Specified | 4.42 - 5.24 | [5] |

| Paddy Water | Not Specified | Not Specified | 3.25 (78 hours) | [5] |

| Rice Straw (Zhejiang) | Not Specified | Not Specified | 4.0 | [11] |

| Rice Straw (Hunan) | Not Specified | Not Specified | 2.6 | [11] |

| Black Soil | Not Specified | Not Specified | 12.05 - 14.98 | [12] |

| Red Soil | Not Specified | Not Specified | 10.93 - 12.31 | [12] |

| Alluvial Soil | Not Specified | Not Specified | 11.07 - 14.10 | [12] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound degradation.

Determination of this compound Hydrolysis Rate in Water

Objective: To determine the rate of abiotic degradation of this compound in aqueous solutions at different pH levels.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Buffer solutions (pH 5, 7, and 9)

-

Distilled water

-

Glass vials with Teflon-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate glass vials, prepare aqueous solutions of this compound at a known concentration by adding a small volume of the stock solution to each buffer solution (pH 5, 7, and 9) and distilled water. The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize co-solvent effects.[3]

-

Incubate the vials in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each vial.

-

Immediately analyze the concentration of this compound and its degradation product, carbofuran, using a validated HPLC method.[13]

-

Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) for each pH condition.

Analysis of this compound and its Metabolites in Soil

Objective: To quantify the residues of this compound, carbofuran, and 3-hydroxycarbofuran in soil samples over time.

Materials:

-

Soil samples (e.g., black, red, alluvial)

-

This compound, carbofuran, and 3-hydroxycarbofuran analytical standards

-

Acetonitrile or methanol/buffer solution for extraction[4]

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Florisil or acidic alumina) for cleanup[11]

-

Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)[11]

Procedure:

-

Fortify soil samples with a known concentration of this compound.

-

Incubate the treated soil samples under controlled laboratory conditions (e.g., constant temperature and moisture).

-

At specified time intervals, collect soil subsamples.

-

Extract the residues from the soil using an appropriate solvent (e.g., acetonitrile).[11] The extraction can be facilitated by shaking or sonication.

-

Filter the extract and pass it through a column of anhydrous sodium sulfate to remove residual water.

-

Clean up the extract using SPE cartridges to remove interfering co-extractives.[11] Elute the target analytes with a suitable solvent mixture.

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Analyze the final extract for this compound, carbofuran, and 3-hydroxycarbofuran using GC-NPD or GC-MS.[11]

-

Quantify the concentrations of the analytes by comparing their peak areas to those of the analytical standards.

Conclusion

The degradation of this compound to carbofuran is a rapid and critical process that dictates the environmental risk profile of this insecticide. The transformation is governed by a combination of abiotic and biotic factors, with pH and microbial activity being key determinants of the degradation rate. The subsequent formation of 3-hydroxycarbofuran and 3-ketocarbofuran further contributes to the overall toxicity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals to conduct further studies, refine risk assessments, and develop strategies to mitigate the environmental impact of this compound use. A thorough understanding of this degradation pathway is essential for ensuring the safe and sustainable use of this important agricultural tool.

References

- 1. This compound (Ref: OMS 3022) [sitem.herts.ac.uk]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 656. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 5. ijair.org [ijair.org]

- 6. fao.org [fao.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 4.5 Carbofuran (R)** [fao.org]

- 10. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 11. Residues of this compound and its metabolites carbofuran and 3-hydroxy carbofuran in rice field ecosystem in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iosrjournals.org [iosrjournals.org]

- 13. fao.org [fao.org]

"toxicological profile of Carbosulfan in mammalian systems"

An In-depth Technical Guide on the Toxicological Profile of Carbosulfan in Mammalian Systems

Introduction

This compound (2,3-dihydro-2,2-dimethyl-7-benzofuranyl [(dibutylamino)thio] methylcarbamate) is a broad-spectrum carbamate insecticide, nematicide, and miticide.[1] It is utilized to control a wide range of soil-dwelling and foliar pests in crops such as cotton, sugar beet, potatoes, maize, and rice.[2][3] As a carbamate, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][4] this compound itself is considered a pro-insecticide, as it is metabolized in biological systems to its more potent metabolite, carbofuran.[5][6] Due to its toxicological properties, its use has been restricted or banned in several regions, including the European Union.[7][8] This guide provides a comprehensive technical overview of the toxicological profile of this compound in mammalian systems, intended for researchers, scientists, and drug development professionals.

Metabolism and Pharmacokinetics

2.1 Absorption, Distribution, and Excretion

Following oral administration in rats, this compound is rapidly and almost completely absorbed.[4] Elimination is also swift, with the majority of the administered dose (80-90%) being excreted, primarily in the urine, within 48 to 72 hours.[4][9] Studies using radiolabelled this compound showed no marked sex differences in excretion patterns or tissue distribution.[4] After 96 hours, the highest radioactive residues were found in the blood, liver, and kidneys.[5] Repeated dosing appears to increase the rate of excretion, suggesting a possible induction of metabolic enzymes.[4]

2.2 Metabolic Pathways

This compound undergoes extensive metabolism through two principal pathways:

-

N-S Bond Cleavage (Activation): This pathway involves the cleavage of the nitrogen-sulfur bond to yield the major metabolite carbofuran and dibutylamine.[5][10] Carbofuran is a more potent acetylcholinesterase inhibitor and is responsible for a significant portion of this compound's toxicity.[6] Carbofuran is further metabolized via hydrolysis and oxidation to products like 3-hydroxycarbofuran, 3-ketocarbofuran, and various phenolic metabolites.[4][10][11]

-

Sulfur Oxidation (Detoxification): This pathway involves the oxidation of the sulfur atom to form this compound sulfone and sulfamide, which is considered a detoxification mechanism.[5][10]

The major metabolites identified in rats include 3-OH-7-phenol, carbofuran, 3-OH-carbofuran, 3-keto-7-phenol, 7-phenol, and dibutylamine.[4] In vitro studies using hepatic microsomes from various mammalian species (including humans, rats, mice, and dogs) have confirmed these primary metabolic pathways.[10][11][12]

References

- 1. eagri.org [eagri.org]

- 2. This compound (Ref: OMS 3022) [sitem.herts.ac.uk]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. 4.3 this compound (145)/carbofuran (096)(R) [fao.org]

- 5. 693. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 6. Sublethal acute toxicity of this compound [2,3-dihydro-2,2-dimethyl-7-benzofuranyl(d i-n-butylaminosulfenyl)(methyl)carbamate] in the rat after intravenous and oral exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. pic.int [pic.int]

- 9. apps.who.int [apps.who.int]

- 10. Metabolism of this compound. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

"Carbosulfan metabolism in planta and in vivo"

An In-depth Technical Guide to Carbosulfan Metabolism: In Planta and In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum carbamate insecticide, nematicide, and miticide used to control a variety of pests on crops such as citrus, maize, rice, and sugar beet.[1] It functions by inhibiting the acetylcholinesterase enzyme.[1] Understanding the metabolic fate of this compound in plants (in planta) and in animals (in vivo) is critical for assessing its efficacy, environmental impact, and potential risks to human health. This technical guide provides a comprehensive overview of this compound metabolism, detailing the metabolic pathways, summarizing quantitative data, and outlining the experimental protocols used in its study. The primary metabolite of this compound is carbofuran, which is itself a potent pesticide, making the study of this metabolic conversion particularly important.[1][2]

This compound Metabolism in Planta

Upon application to soil or plants, this compound is absorbed and undergoes metabolic transformation. The primary pathway involves the cleavage of the N-S bond, leading to the formation of its major and more toxic metabolite, carbofuran.[3]

Metabolic Pathways in Plants

The metabolism of this compound in plants begins with its absorption from the soil by the roots, primarily through a passive, apoplastic pathway.[4] Once absorbed, it is metabolized into several compounds. The key transformation is the conversion to carbofuran.[3] This is followed by further oxidation and hydrolysis.

-

Cleavage: The initial and most significant step is the cleavage of the nitrogen-sulfur bond, yielding carbofuran and dibutylamine.[5]

-

Oxidation/Hydroxylation: Carbofuran is then hydroxylated to form 3-hydroxycarbofuran, a major carbamate residue found in plants.[2] Further oxidation can lead to 3-ketocarbofuran.[3]

-

Phenolic Metabolites: Hydrolysis of the carbamate ester bond in carbofuran and its derivatives leads to the formation of corresponding phenols, such as carbofuran phenol, 3-ketocarbofuran phenol, and 3-hydroxy-7-phenol.[1][3]

-

Translocation: While this compound itself shows weak upward translocation and tends to accumulate in the roots, its primary metabolite, carbofuran, is more water-soluble and can be transported to the shoots and leaves.[4]

The metabolic pathway of this compound in plants is visualized in the diagram below.

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data: Residue Levels in Plants

The concentration and persistence of this compound and its metabolites vary depending on the plant species, application method, and environmental conditions.

| Crop | Matrix | Analyte(s) | Residue Level (mg/kg) | Time Point / Condition | Reference |

| Maize | Roots | This compound | ~85% of total absorbed residue | Post-application | [4] |

| Maize | Roots (Cell Wall) | This compound | 51.2% - 57.0% of root residue | Post-application | [4] |

| Sugar Beet | Root | This compound | <0.05 (mean) | 19 trials, soil application | [1] |

| Sugar Beet | Root | This compound | 0.06 - 0.18 (range of detects) | 19 trials, soil application | [1] |

| Sugar Beet | Root | Carbofuran + 3-OH-Carbofuran | <0.05 (mean) | 19 trials, soil application | [1] |

| Rice | Straw | This compound | Half-life: 3.9 - 4.0 days | Field trials | [6] |

| Rice | Straw | Carbofuran | Half-life: 2.6 - 6.0 days | Field trials | [6] |

| Rice | Straw | 3-OH-Carbofuran | Half-life: 5.8 - 7.0 days | Field trials | [6] |

| Rice | Grain, Straw, Husk | This compound | Below Detectable Level | At Harvest (90 days post-app) | |

| Oranges | Whole Fruit | This compound | Detected only up to 3 days post-app | Field trial | [7] |

| Date Palm | Fruit | This compound | 1.28 - 27.39 µg/kg | Market samples | [8] |

| Date Palm | Fruit | Carbofuran | 0.063 - 4.28 µg/kg | Market samples | [8] |

| Date Palm | Fruit | 3-OH-Carbofuran | MRL exceeded in 40% of samples | Market samples | [8] |

This compound Metabolism in Vivo

In animals, this compound is rapidly absorbed and extensively metabolized following oral administration.[1] The metabolic pathways are similar across different species, including rats, goats, and hens, and share commonalities with plant metabolism.[1]

Metabolic Pathways in Vivo

The primary metabolic events in animals involve hydrolysis of the N-S bond and oxidation, followed by conjugation.

-

Absorption and Excretion: After oral dosing in rats, this compound is rapidly and almost completely absorbed.[1] Elimination is also rapid, with the majority (80-90%) of the dose excreted, primarily in the urine, within 48 to 72 hours.[1]

-

Primary Metabolism: Similar to plants, the initial step is the hydrolysis of the this compound molecule to form carbofuran and dibutylamine.[1] An alternative pathway involves the oxidation of the sulfur atom.[9]

-

Secondary Metabolism: Carbofuran undergoes further oxidation to 3-hydroxycarbofuran and 3-ketocarbofuran.[1] Both this compound and carbofuran can be hydrolyzed to their respective phenolic metabolites (e.g., 7-phenol, 3-hydroxy-7-phenol, 3-keto-7-phenol).[1]

-

Conjugation: These polar metabolites are then primarily excreted in the urine as sulfate or glucuronide conjugates.[10]

-

Dibutylamine Moiety: The dibutylamine portion can enter the body's carbon pool and be incorporated into natural constituents like fatty acids and amino acids.[1][11]

The metabolic pathway of this compound in vivo is illustrated in the following diagram.

Caption: Proposed metabolic pathway of this compound in vivo.

Quantitative Data: In Vivo Distribution and Excretion

Studies using radiolabeled this compound have provided quantitative data on its absorption, distribution, metabolism, and excretion (ADME) profile.

| Species | Dose | Route | Matrix | Finding | Timeframe | Reference |

| Rat | Low/High | Oral | Urine/Feces | 80-90% of dose excreted | 48-72 hours | [1] |

| Rat | 30 mg/kg | Oral | Excreta | 65-80% of dose eliminated | 24 hours | [9] |

| Rat | Low/High | Oral | Urine (phenyl-label) | 72-83% of radioactivity | 7 days | [10] |

| Rat | Low/High | Oral | Urine (DBA-label) | 65-66% of radioactivity | 7 days | [10] |

| Goat | 25 ppm in diet | Oral | Urine (DBA-label) | 66-70% of radioactivity | 7 days | [10] |

| Goat | 25 ppm in diet | Oral | Milk (DBA-label) | 2-3% of radioactivity | 7 days | [10] |

| Goat | 25 ppm in diet | Oral | Liver (DBA-label) | 1.0 - 1.3 mg/kg residue | 7 days | [10] |

| Goat | 25 ppm in diet | Oral | Fat (DBA-label) | 1.1 - 1.3 mg/kg residue | 7 days | [10] |

| Hen | 5 ppm in diet | Oral | Egg Yolk (phenyl-label) | Plateau at 0.026 mg/kg | 5 days | [12] |

| Hen | 5 ppm in diet | Oral | Egg Yolk (DBA-label) | Max level of 1.87 mg/kg | During dosing | [12] |

| Hen | 0.5 ppm in diet | Oral | Tissues | <0.002 mg/kg (this compound, Carbofuran) | Post-dosing | [1] |

| Zebrafish | Exposure | Water | Whole Body | Half-life (this compound): 1.63 days | Depuration | [13] |

| Zebrafish | Exposure | Water | Whole Body | Half-life (Carbofuran): 3.33 days | Depuration | [13] |

| Zebrafish | Exposure | Water | Whole Body | Half-life (3-OH-Carbofuran): 5.68 days | Depuration | [13] |

Experimental Protocols and Analytical Methodologies

The analysis of this compound and its metabolites in complex matrices like plant tissues, animal products, and soil requires robust extraction, cleanup, and detection methods.

General Analytical Workflow

A typical analytical procedure involves solvent extraction, a cleanup step to remove interfering matrix components, and determination by a chromatographic technique.

References

- 1. 4.3 this compound (145)/carbofuran (096)(R) [fao.org]

- 2. 656. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Absorption, metabolism and distribution of this compound in maize plants (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plantarchives.org [plantarchives.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. HPLC-MS/MS monitoring and health risk assessment of this compound and its metabolites in date palm fruit (Phoenix dactylifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 693. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 10. apps.who.int [apps.who.int]

- 11. fao.org [fao.org]

- 12. fao.org [fao.org]

- 13. Bioaccumulation and Metabolism of this compound in Zebrafish (Danio rerio) and the Toxic Effects of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acute and Chronic Toxicity of Carbosulfan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbosulfan, a carbamate insecticide, is primarily utilized for the control of soil-dwelling and foliar pests in a variety of agricultural crops. Its mode of action, like other carbamates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves, paralysis, and ultimately death in target insects.[1][2] this compound itself is a pro-insecticide, which is metabolized to the more potent AChE inhibitor, carbofuran.[3][4] This guide provides a comprehensive overview of the acute and chronic toxicity of this compound, with a focus on data presentation, detailed experimental protocols, and visualization of key pathways.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound across various species and exposure routes.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference(s) |

| Rat | Oral | LD50 | 90 - 250 mg/kg bw | [3][5] |

| Rat | Inhalation | LC50 | 0.61 mg/L | [3][5] |

| Rabbit | Dermal | LD50 | >2000 mg/kg bw | [3][5] |

Table 2: Chronic Toxicity of this compound (No-Observed-Adverse-Effect Level - NOAEL)

| Species | Duration of Study | Key Effects | NOAEL | Reference(s) |

| Mouse | 2-year | Reductions in body weight, inhibition of brain and erythrocyte cholinesterase activity, reductions in spleen weight. | 2.5 mg/kg bw/day | [6] |

| Rat | 2-year | Pathological changes in the eye, inhibition of brain and erythrocyte cholinesterase activity, body-weight reduction. | 1.0 mg/kg bw/day | [3][6] |

| Dog | 6-month | Effects on blood chemistry, occasional reductions in food consumption and body-weight gain. | 1.3 mg/kg bw/day | [3] |

| Rat | 3-generation reproductive | Decreases in body weight (parental), reductions in litter size, pup body weight, and pup body-weight gain (offspring). | 1.3 mg/kg bw/day | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are representative protocols for key acute and chronic toxicity studies of this compound.

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 420)

-

Test Animals: Young adult, healthy, nulliparous, and non-pregnant female Wistar rats are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.[7]

-

Housing and Diet: Animals are housed in individual cages with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory rodent diet and water are provided ad libitum, except for a fasting period of at least 16 hours before administration of the test substance.[7]

-

Dose Administration: this compound is administered as a single oral dose by gavage. Corn oil is a common vehicle used for administration.[3][7]

-

Observations:

-

Clinical Signs: Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[7] Signs of cholinesterase inhibition such as salivation, lacrimation, tremors, and diarrhea are specifically monitored.[8]

-

Body Weight: Individual body weights are recorded shortly before administration, and then weekly until the end of the 14-day observation period.[7]

-

Mortality: All mortalities are recorded.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological findings are recorded.[7]

6-Month Chronic Toxicity Study in Dogs

-

Test Animals: Purebred Beagle dogs, approximately 4-6 months of age at the start of the study, are used. Animals are acclimated to the laboratory conditions before the study begins.

-

Housing and Diet: Dogs are housed individually in pens. A standard certified laboratory dog diet is provided, and water is available ad libitum.

-

Dose Administration: this compound is administered orally in gelatin capsules daily for 6 months.

-

Observations and Examinations:

-

Clinical Observations: Cageside observations for signs of toxicity are made daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmological Examination: Conducted before the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at pre-test, 3 months, and at termination for analysis of hematological and clinical chemistry parameters.

-

Urinalysis: Conducted at pre-test, 3 months, and at termination.

-

Cholinesterase Activity: Plasma and erythrocyte cholinesterase activities are measured at specified intervals.

-

-

Pathology: At the end of the 6-month period, all animals are euthanized. A full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination. Organ weights are recorded.

2-Year Chronic Toxicity and Carcinogenicity Study in Rats

-

Test Animals: Wistar rats, approximately 6-8 weeks old at the start of the study.

-

Housing and Diet: Animals are housed in a controlled environment with a standard diet. This compound is incorporated into the diet at various concentrations.

-

Dose Administration: The test substance is administered in the diet for 104 weeks.

-

Observations and Examinations:

-

Clinical Observations: Daily checks for signs of toxicity and twice-daily mortality checks.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and bi-weekly thereafter.

-

Hematology, Clinical Chemistry, and Urinalysis: Performed at 3, 6, 12, 18, and 24 months.

-

Cholinesterase Activity: Brain, erythrocyte, and plasma cholinesterase activities are measured at termination.

-

-

Pathology: A complete gross necropsy is performed on all animals. A comprehensive list of tissues and organs is collected for histopathological examination.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acetylcholinesterase Inhibition Pathway by this compound.

Caption: Metabolic Pathway of this compound.

Caption: General Experimental Workflow for a Toxicity Study.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. In vivo measurement of acetylcholinesterase activity in the brain with a radioactive acetylcholine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. 4.3 this compound (145)/carbofuran (096)(R) [fao.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to the Neurotoxic Mechanisms of Carbosulfan

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Carbosulfan is a broad-spectrum carbamate insecticide utilized for the control of soil-dwelling and foliar pests. Its efficacy is rooted in its neurotoxic properties, which unfortunately extend to non-target organisms, including mammals. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying this compound-induced neurotoxicity. The primary mechanism is the reversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. However, a significant body of evidence points to secondary mechanisms, including the induction of oxidative stress, developmental neurotoxicity, and potential disruption of other neurotransmitter systems. This document synthesizes current research, presenting quantitative toxicological data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound (2,3-dihydro-2,2-dimethyl-7-benzofuranyl[(dibutylamino)thio]methylcarbamate) is a carbamate pesticide known for its systemic, contact, and stomach action against a variety of agricultural pests.[1][2] Structurally, it is a derivative of carbofuran, a key metabolite that plays a crucial role in its toxicity.[1][2] While effective, its use has been restricted or banned in some regions, such as the European Union, due to concerns over its toxic potential to human health and the environment.[3][4] Understanding its neurotoxic profile is critical for risk assessment and the development of potential therapeutic interventions for exposure.

Core Mechanisms of Neurotoxicity

The neurotoxicity of this compound is multifactorial, stemming from a primary, well-defined mechanism and several secondary pathways that contribute significantly to its overall toxicological profile.

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

The principal mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme (EC 3.1.1.7) responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][5][6]

-

Metabolic Activation: this compound itself is a pro-insecticide. In vivo, the N-S bond is cleaved, releasing its highly toxic metabolite, carbofuran.[1][7] Both this compound and carbofuran are potent AChE inhibitors.

-

Reversible Inhibition: As carbamates, they act by carbamylating the serine hydroxyl group at the active site of AChE. This inhibition is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme.[8][9] This is in contrast to organophosphates, which cause irreversible inhibition.[8]

-

Cholinergic Crisis: The inhibition of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses in the central and peripheral nervous systems.[1] This persistent stimulation of muscarinic and nicotinic receptors results in a state of cholinergic crisis, characterized by symptoms such as salivation, lacrimation, tremors, ataxia, and in severe cases, respiratory muscle paralysis and death.[1][5]

Secondary Mechanisms

Beyond AChE inhibition, this compound induces neurotoxicity through other critical pathways.

Numerous studies demonstrate that this compound exposure leads to a significant imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, resulting in oxidative stress.[10][11][12]

-

Lipid Peroxidation: this compound increases the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, in various tissues including the brain, liver, and kidneys.[10][13][14] This indicates damage to cell membranes.

-

Antioxidant Depletion: Exposure results in the depletion of non-enzymatic antioxidants like reduced glutathione (GSH) and suppresses the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[10][11][14][15][16] This compromises the cell's ability to neutralize harmful free radicals.

The resulting oxidative damage can lead to mitochondrial dysfunction, inflammation, and ultimately, neuronal apoptosis, contributing to the overall neurotoxicity.

The developing nervous system is particularly vulnerable to this compound.[8] Exposure during the embryonic period can lead to long-term neurobehavioral deficits at doses that may not cause significant AChE inhibition, suggesting non-cholinergic mechanisms are at play.[8][10]

-

Observed Effects: Studies on rats exposed to this compound during gestation report alterations in sensorimotor tasks, impaired motor function, and increased anxiety in the offspring.[10][12]

-

Cellular Impact: These behavioral changes are linked to underlying oxidative damage that affects critical neurodevelopmental processes such as neurogenesis, synaptogenesis, and myelination.[10][12] Histopathological analyses have shown distinct changes in cerebellar Purkinje cells.[10][12]

While direct studies on this compound are limited, many pesticides exert neurotoxicity by disrupting intracellular calcium (Ca²⁺) homeostasis.[17][18][19] An overload of intracellular Ca²⁺ can activate a cascade of detrimental events, including the activation of proteases and phospholipases, generation of ROS, mitochondrial dysfunction, and apoptosis.[18][20] Given that this compound's metabolites affect neurotransmitter systems, it is plausible that they also modulate ion channels, including voltage-gated calcium channels, leading to Ca²⁺ dysregulation. This remains an important area for future research.

Toxicokinetics and Metabolism

Upon oral administration, this compound is rapidly and almost completely absorbed.[5][6] Elimination is also rapid, primarily through urine within 48-72 hours.[5][6] The metabolism of this compound is a critical aspect of its toxicity, as it involves biotransformation into more or equally toxic compounds.

The two primary metabolic pathways are:[7]

-

N-S Bond Cleavage: This yields carbofuran and dibutylamine. Carbofuran is a potent neurotoxin itself, while dibutylamine can be further metabolized.[5][7]

-

Oxidation: Oxidation of the sulfur atom can occur, and further hydrolysis, oxidation, and conjugation lead to a variety of metabolites.[5][7]

Carbofuran can be further metabolized to 3-hydroxycarbofuran, another toxic metabolite.[13][21] The presence and persistence of these toxic metabolites, particularly carbofuran, are key determinants of the duration and severity of the toxic effects.[13][22]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of this compound.

Table 1: Acute Toxicity of this compound

| Species | Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat | Oral | LD₅₀ | 90 - 250 mg/kg bw | [3][5][6] |

| Rat | Inhalation | LC₅₀ | 0.61 mg/L | [3][5][6] |

| Rabbit | Dermal | LD₅₀ | >2000 mg/kg bw | [3][5][6] |

| Zebrafish | Aquatic | 96-h LC₅₀ | 0.53 mg/L |[13][22] |

Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) for this compound

| Study Type | Species | NOAEL | Basis for NOAEL | Reference(s) |

|---|---|---|---|---|

| Acute Neurotoxicity | Rat | 0.5 mg/kg bw | Inhibition of brain cholinesterase activity | [5] |

| 2-Year Study | Rat | 1.0 mg/kg bw/day | Inhibition of brain/erythrocyte AChE, eye pathology | [5][6] |

| 2-Year Study | Mouse | 2.5 mg/kg bw/day | Reduced body weight, AChE inhibition | [5] |

| 3-Generation Repro. | Rat (parental) | 1.3 mg/kg bw/day | Decreased body weight | [5] |

| 3-Generation Repro. | Rat (pup) | 20 ppm (~1.3 mg/kg/day) | Reduced litter size and pup body weight |[5] |

Table 3: Effects of this compound on Oxidative Stress Markers in Rats

| Tissue | Parameter | Effect | Exposure Details | Reference(s) |

|---|---|---|---|---|

| Spleen | Malondialdehyde (MDA) | Increased (+44.64%) | 25 mg/kg/day for 30 days | [15][16] |

| Spleen | Reduced Glutathione (GSH) | Decreased (-71.68%) | 25 mg/kg/day for 30 days | [16] |

| Spleen | Superoxide Dismutase (SOD) | Decreased activity | 25 mg/kg/day for 30 days | [15][16] |

| Spleen | Catalase (CAT) | Decreased activity (-74.81%) | 25 mg/kg/day for 30 days | [15] |

| Brain | Lipid Peroxidation (LPO) | Significantly increased | 1.02 to 10.20 mg/kg/day for 96 h | [14] |

| Brain | Reduced Glutathione (GSH) | Suppressed activity | 1.02 to 10.20 mg/kg/day for 96 h | [14] |

| Brain | Catalase (CAT) | Suppressed activity | 1.02 to 10.20 mg/kg/day for 96 h |[14] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound neurotoxicity.

In Vivo Developmental Neurotoxicity Assessment in Rats

This protocol is based on studies investigating the effects of in-utero exposure.[10][12]

-

Animal Model: Pregnant Wistar or Sprague-Dawley dams.

-

Dosing: this compound is dissolved in a vehicle (e.g., corn oil) and administered daily via oral gavage to pregnant dams during a critical period of neurogenesis (e.g., embryonic days 1-15). A control group receives the vehicle only. Multiple dose groups (e.g., 0.5, 1, 2, and 4 mg/kg) are used.[10]

-

Post-Natal Evaluation of Pups:

-

Neurobehavioral Tests: Offspring are subjected to a battery of tests at various postnatal ages to assess sensorimotor function (e.g., negative geotaxis, righting reflex), motor coordination (e.g., rotarod test), and anxiety levels (e.g., elevated plus-maze).

-

Histopathology: Brain tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine neuronal morphology, particularly in vulnerable regions like the cerebellum for changes in Purkinje cells.[10]

-

Measurement of Acetylcholinesterase (AChE) Activity

The Ellman method is a standard colorimetric assay for measuring AChE activity.

-

Principle: The assay measures the product of AChE activity, thiocholine. Acetylthiocholine is used as a substrate, which AChE hydrolyzes into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

-

Protocol Outline:

-

Homogenization: Brain tissue is homogenized in a cold phosphate buffer.

-

Incubation: The homogenate is incubated with the substrate (acetylthiocholine iodide) and DTNB.

-

Measurement: The change in absorbance is recorded over time using a spectrophotometer at 412 nm.

-

Calculation: AChE activity is calculated based on the rate of color change and normalized to the protein concentration of the sample.

-

Assessment of Oxidative Stress Markers

-

Lipid Peroxidation (MDA Assay): Commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. Tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. MDA, an end product of lipid peroxidation, reacts with TBA to form a pink-colored adduct, which is quantified spectrophotometrically at ~532 nm.[14]

-

Reduced Glutathione (GSH) Assay: GSH levels can be measured using DTNB. The sulfhydryl group of GSH reacts with DTNB to form the same yellow-colored product as in the Ellman assay. The absorbance at 412 nm is proportional to the GSH concentration.[14]

-

Superoxide Dismutase (SOD) Activity: SOD activity is often measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals. The degree of inhibition is measured spectrophotometrically.[11][23]

-

Catalase (CAT) Activity: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The decrease in absorbance corresponds to the consumption of H₂O₂ by the catalase in the sample.[11][14]

Conclusion

The neurotoxicity of this compound is a complex process initiated by the potent and reversible inhibition of acetylcholinesterase by the parent compound and its primary metabolite, carbofuran. This action leads to a cholinergic crisis, which accounts for the acute signs of poisoning. However, a comprehensive understanding must include the significant role of secondary mechanisms, particularly the induction of oxidative stress, which leads to widespread cellular damage. Furthermore, the heightened vulnerability of the developing nervous system highlights the risk of long-term neurobehavioral deficits following exposure during critical developmental windows. The data and protocols presented in this guide serve as a foundational resource for further research into the nuanced toxicological pathways of this compound and for the development of strategies to mitigate its adverse effects on neurological health.

References

- 1. This compound | C20H32N2O3S | CID 41384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: OMS 3022) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pic.int [pic.int]

- 5. 4.3 this compound (145)/carbofuran (096)(R) [fao.org]

- 6. apps.who.int [apps.who.int]

- 7. 693. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 8. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound exposure during embryonic period can cause developmental disability in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-induced oxidative damage following subchronic exposure and the protective effects of N-acetylcysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioaccumulation and Metabolism of this compound in Zebrafish (Danio rerio) and the Toxic Effects of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Immunosuppression and oxidative stress induced by subchronic exposure to this compound in rat spleen: immunomodulatory and antioxidant role of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role for calcium signaling in manganese neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Absorption, metabolism and distribution of this compound in maize plants (Zea mays L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. eajem.com [eajem.com]

Bioaccumulation Potential of Carbosulfan in Aquatic Ecosystems: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil-dwelling and foliar pests.[1] Despite its agricultural utility, its chemical properties and rapid metabolism in aquatic environments pose a significant threat to non-target organisms.[2][3] This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound, focusing on its environmental fate, metabolic pathways, and toxicological effects in aquatic ecosystems. While studies indicate that the parent compound, this compound, has a low bioaccumulation potential, it rapidly metabolizes into more persistent and toxic compounds, primarily carbofuran and 3-hydroxycarbofuran.[4][5] These metabolites exhibit higher toxicity and longer half-lives in organisms, leading to significant adverse effects, including potent acetylcholinesterase (AChE) inhibition and the induction of oxidative stress.[4][6] This document synthesizes quantitative data from key studies, details experimental protocols, and visualizes the critical metabolic and toxicological pathways to provide a comprehensive resource for assessing the environmental risk of this compound.

Introduction to this compound

This compound (C₂₀H₃₂N₂O₃S) is a synthetic carbamate insecticide that functions through contact and stomach action.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and vertebrates.[1][2][7] Classified as very toxic to aquatic life with long-lasting effects, its use is highly regulated or banned in many regions.[1][2] In the environment, this compound degrades via hydrolysis, with its persistence being highly dependent on the pH of the water.[8] The central concern regarding its environmental impact is its transformation into carbofuran, a metabolite that is significantly more toxic than the parent compound.[4][5][9]

Bioaccumulation and Metabolism in Aquatic Species

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration describes uptake from water alone.[10] The potential for a chemical to accumulate is often expressed as a Bioaccumulation Factor (BAF) or a Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at equilibrium.[10][11]

Studies on zebrafish (Danio rerio) show that this compound itself is not highly accumulative, with a reported BAF of 18 after a 15-day exposure.[4][5] However, the parent compound is quickly metabolized. The resulting metabolites, carbofuran and 3-hydroxycarbofuran, are more persistent in the fish, exhibiting significantly longer half-lives.[3][5][12] In some species, such as Tilapia nilotica, the metabolite carbofuran has been shown to biomagnify up to 100 times, with the highest concentrations found in the entrails.[9]

Table 1: Bioaccumulation and Half-Life of this compound and its Metabolites in Zebrafish (Danio rerio)

| Compound | Bioaccumulation Factor (BAF) | Peak Concentration (mg/kg) | Half-Life (t½) in Tissue (days) |

| This compound | 18[4][5] | 0.70[12] | 1.63[5][12] |

| Carbofuran | Not Reported | ~0.40 (equilibrium)[12] | 3.33[5][12] |

| 3-hydroxycarbofuran | Not Reported | 0.29[12] | 5.68[5][12] |

Environmental Fate and Degradation

The persistence of this compound in aquatic environments is relatively low and is significantly influenced by pH. It degrades fastest in alkaline conditions.[8] However, its degradation pathway leads to the formation of the more stable and toxic metabolite, carbofuran.[9][13]

Table 2: Dissipation Half-Life of this compound in Water

| Water pH | Half-Life (t½) Range (days) |

| Acidic | 5.70 – 6.29[8] |

| Neutral | 7.18 – 7.51[8] |

| Alkaline | 4.42 – 5.24[8] |

The metabolic conversion is a critical factor in this compound's environmental risk profile. The cleavage of the N-S bond in this compound rapidly forms carbofuran, which is then subject to further hydroxylation.[2][4]

Figure 1: Metabolic degradation pathway of this compound in aquatic organisms.

Experimental Protocols for Assessment

Protocol 1: Bioaccumulation Study in Zebrafish

This protocol is based on the methodology described by Cui et al. (2019).[5][12]

-

Test Organism: Adult zebrafish (Danio rerio).

-

Acclimatization: Fish are acclimatized to laboratory conditions prior to the experiment.

-

Experimental Setup: The study is conducted in glass aquariums (e.g., 50 cm × 30 cm × 35 cm) containing 30 L of aerated water, with approximately 100 fish per tank, run in triplicate.[12]

-

Accumulation Phase: Fish are exposed to a sublethal concentration of this compound (e.g., 50 µg/L) for a period of 15 days.[12] To maintain a constant concentration, the water is renewed every 24 hours.[12]

-

Depuration Phase: After the exposure period, the fish are transferred to clean, pesticide-free water for a depuration period (e.g., 20 days) to measure the elimination rate of the compounds.[12]

-

Sampling: Fish samples are collected at predetermined intervals during both the accumulation and depuration phases.

-

Chemical Analysis: The concentrations of this compound and its primary metabolites (carbofuran, 3-hydroxycarbofuran) in the fish tissues are determined. This involves tissue homogenization, extraction of the analytes, and quantification using methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[14][15]

Figure 2: Workflow for a typical aquatic bioaccumulation and metabolism study.

Mechanism of Toxicity and Signaling Pathways

Acetylcholinesterase (AChE) Inhibition

The primary mechanism of toxicity for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE).[6][7] AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes ACh to accumulate, leading to continuous stimulation of cholinergic receptors, which results in neurotoxicity.[6][16] Carbofuran is a more potent AChE inhibitor than this compound.[4][7]

Figure 3: this compound's primary toxic action via AChE inhibition.

Induction of Oxidative Stress